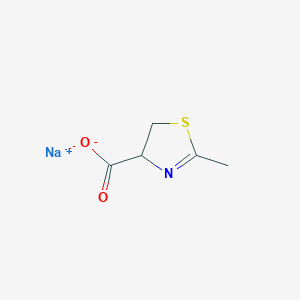

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Overview

Description

Bisucaberin is a siderophore, a type of molecule that binds and transports iron in microorganisms. It is a macrocyclic dihydroxamate compound produced by marine bacteria such as Tenacibaculum mesophilum and Alteromonas haloplanktis . Siderophores like bisucaberin are crucial for iron acquisition in iron-deficient environments, playing a significant role in microbial growth and survival .

Mechanism of Action

Target of Action

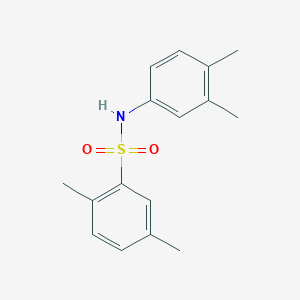

It is known to be a useful reagent for preparing thiazoline and oxazoline substrates for fmn-containing oxidase domains of epothilone synthetase and bleomycin synthetase .

Mode of Action

It is known to be used in the synthesis of thiazoline and oxazoline substrates, which are involved in the biosynthesis of complex natural products like epothilones and bleomycins .

Biochemical Pathways

The compound is involved in the biosynthesis pathways of epothilones and bleomycins, which are complex natural products with significant biological activities . Epothilones are potent anti-mitotic agents with a similar mode of action to taxanes, while bleomycins are glycopeptide antibiotics used in cancer treatment .

Result of Action

As a building block in the synthesis of epothilones and bleomycins, it indirectly contributes to their biological activities .

Action Environment

It is known that the compound is a solid and is soluble in dmso . It is also known to be stored under inert atmosphere and in a freezer under -20°C .

Biochemical Analysis

Biochemical Properties

It is known to be a useful reagent for preparing thiazoline and oxazoline substrates for FMN-containing oxidase domains of epothilone synthetase and bleomycin synthetase . This suggests that it may interact with these enzymes in biochemical reactions.

Molecular Mechanism

It is known to be a useful reagent for preparing thiazoline and oxazoline substrates for FMN-containing oxidase domains of epothilone synthetase and bleomycin synthetase . This suggests that it may exert its effects at the molecular level through interactions with these enzymes.

Preparation Methods

Bisucaberin can be synthesized through both natural and heterologous production methods. The natural production involves the biosynthesis of bisucaberin by marine bacteria. The biosynthetic gene cluster responsible for bisucaberin production has been cloned and expressed in Escherichia coli, enabling the heterologous production of bisucaberin . The key enzyme involved in the final biosynthetic step is BsbD2, which facilitates the production of bisucaberin .

Chemical Reactions Analysis

Bisucaberin undergoes various chemical reactions, primarily involving its hydroxamate groups. These reactions include:

Oxidation: Bisucaberin can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: The hydroxamate groups can be reduced under specific conditions.

Substitution: Bisucaberin can undergo substitution reactions, where one or more of its functional groups are replaced by other groups

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bisucaberin has several scientific research applications, including:

Chemistry: Bisucaberin serves as a model compound for studying siderophore biosynthesis and utilization.

Biology: Bisucaberin plays a role in microbial chemical communication and competition.

Medicine: Bisucaberin has potential therapeutic applications, such as sensitizing tumor cells to macrophage-mediated cytolysis.

Comparison with Similar Compounds

Bisucaberin is part of a group of macrocyclic dihydroxamate siderophores, which also includes putrebactin, avaroferrin, and alcaligin . These compounds share similar structures and functions but differ in their specific chemical properties and biological activities. For example:

Putrebactin: Similar to bisucaberin, putrebactin is a macrocyclic dihydroxamate siderophore produced by marine bacteria.

Alcaligin: Alcaligin is a macrocyclic dihydroxamate siderophore with additional functional groups that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name |

sodium;2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S.Na/c1-3-6-4(2-9-3)5(7)8;/h4H,2H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIYEJLRFZLXKU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CS1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635768 | |

| Record name | Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15058-19-2 | |

| Record name | Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)

![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)

![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)